4-(Dimethoxymethyl)-1,2,3-thiadiazole

Lipophilicity Physicochemical Properties Medicinal Chemistry

4-(Dimethoxymethyl)-1,2,3-thiadiazole (CAS 138764-00-8, molecular formula C₅H₈N₂O₂S, molecular weight 160.20 g/mol) is a heterocyclic compound belonging to the 1,2,3-thiadiazole family, characterized by a five-membered ring containing one sulfur atom and two adjacent nitrogen atoms. The 4-position dimethoxymethyl substituent comprises an acetal-protected formyl group, which imparts distinct physicochemical properties and synthetic utility relative to other 4-substituted analogs.

Molecular Formula C5H8N2O2S
Molecular Weight 160.20 g/mol
CAS No. 138764-00-8
Cat. No. B14273221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethoxymethyl)-1,2,3-thiadiazole
CAS138764-00-8
Molecular FormulaC5H8N2O2S
Molecular Weight160.20 g/mol
Structural Identifiers
SMILESCOC(C1=CSN=N1)OC
InChIInChI=1S/C5H8N2O2S/c1-8-5(9-2)4-3-10-7-6-4/h3,5H,1-2H3
InChIKeyILRGPGLSZUILPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethoxymethyl)-1,2,3-thiadiazole (CAS 138764-00-8): Core Identity and Structural Context for Scientific Procurement


4-(Dimethoxymethyl)-1,2,3-thiadiazole (CAS 138764-00-8, molecular formula C₅H₈N₂O₂S, molecular weight 160.20 g/mol) is a heterocyclic compound belonging to the 1,2,3-thiadiazole family, characterized by a five-membered ring containing one sulfur atom and two adjacent nitrogen atoms . The 4-position dimethoxymethyl substituent comprises an acetal-protected formyl group, which imparts distinct physicochemical properties and synthetic utility relative to other 4-substituted analogs [1]. 1,2,3-Thiadiazoles are recognized as versatile scaffolds in medicinal chemistry and agrochemical development, with derivatives exhibiting diverse biological activities including plant activation, antifungal, antibacterial, and antitumor effects [2]. This compound serves primarily as a synthetic intermediate and research tool, with procurement considerations centering on its specific substituent pattern for downstream functionalization rather than direct biological application.

Why 4-(Dimethoxymethyl)-1,2,3-thiadiazole Cannot Be Simply Replaced by Other 4-Substituted or Isomeric Thiadiazoles


Substitution among thiadiazole derivatives is not functionally neutral: both the positional isomerism of the heterocyclic ring and the specific substituent at the 4-position profoundly influence electronic distribution, reactivity, and biological recognition. Isomeric thiadiazoles (1,2,3- vs. 1,2,4- vs. 1,3,4-) exhibit distinct aromaticity and electronic structures that affect metal coordination, π-stacking, and target binding [1]. Within the 1,2,3-thiadiazole subclass, the dimethoxymethyl group at C-4 functions as a latent aldehyde equivalent, enabling selective deprotection to the formyl derivative under mild acidic conditions—a synthetic handle not available with 4-methyl, 4-halogen, or 4-carboxylate analogs [2]. Furthermore, the acetal moiety modulates lipophilicity and membrane permeability relative to polar 4-substituents, which may alter pharmacokinetic behavior in cell-based assays . These compound-specific attributes preclude simple interchange with seemingly similar thiadiazole building blocks without altering experimental outcomes.

Quantitative Comparative Evidence for 4-(Dimethoxymethyl)-1,2,3-thiadiazole: Differentiating Data for Informed Procurement


Molecular Weight and Lipophilicity Differentiation: 4-(Dimethoxymethyl)- vs. 4-Formyl-1,2,3-thiadiazole

The dimethoxymethyl substituent at the 4-position of 1,2,3-thiadiazole increases molecular weight by 44 Da and alters lipophilicity relative to the 4-formyl analog (4-carbaldehyde derivative). While direct experimental logP values are not available in primary literature for this specific compound, the acetal structure is classically recognized to increase hydrophobicity relative to the free aldehyde, which influences membrane permeability and chromatographic behavior [1]. For comparison, the 4-formyl analog (1,2,3-thiadiazole-4-carbaldehyde, MW 114.13 g/mol) is a polar aldehyde prone to oxidation and nucleophilic addition, whereas the dimethoxymethyl derivative is stable toward nucleophiles and oxidizing agents under neutral and basic conditions [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Safety Profile Differentiation: Hazard Classification Relative to 4-Methyl-1,2,3-thiadiazole

4-(Dimethoxymethyl)-1,2,3-thiadiazole carries specific hazard classifications that differentiate it from less hazardous 4-alkyl analogs. According to supplier safety data, this compound is classified as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, 4-methyl-1,2,3-thiadiazole (CAS 18212-21-0), a simpler analog lacking the oxygen-containing acetal moiety, is typically classified only as a combustible liquid with fewer acute toxicity warnings in standard safety data sheets [1].

Safety Handling Procurement Compliance

Synthetic Utility Differentiation: Acetal as Latent Aldehyde vs. 4-Carboxylate Derivatives

The dimethoxymethyl group at the 4-position serves as a masked formyl (aldehyde) function, providing synthetic versatility that is absent in 4-carboxylate derivatives such as 1,2,3-thiadiazole-4-carboxylic acid or its esters [1]. Dimethyl acetals are stable to basic conditions, nucleophiles, and hydride reducing agents, yet undergo facile deprotection under mild aqueous acid to yield the reactive 4-formyl-1,2,3-thiadiazole [2]. In contrast, 4-carboxylate derivatives (e.g., 1,2,3-thiadiazole-4-carboxylic acid, CAS 59977-65-4) offer a different reactive handle for amide or ester formation but cannot be converted to the aldehyde oxidation state without multi-step redox manipulation.

Synthetic Intermediate Protecting Group Strategy Medicinal Chemistry

Structure-Activity Relationship Context: Positional Isomer Potency Differentiation in Thiadiazole Antitumor Series

While direct head-to-head antitumor data for 4-(dimethoxymethyl)-1,2,3-thiadiazole are not published, SAR studies on related 1,2,3-thiadiazole derivatives establish that substituent identity at the 4- and 5-positions critically modulates biological activity. In a 2015 study, three 1,2,3-thiadiazole derivatives bearing different substituents (propenoxide, carbaldehyde, and benzene moieties) were evaluated against six human tumor cell lines. The benzene-substituted derivative (4c) demonstrated superior activity, with IC₅₀ values exceeding the reference drug 5-fluorouracil against SW480 (colon), HCT116 (colon), and MCF-7 (breast) cell lines, while the carbaldehyde derivative (4b) showed lower potency [1]. This pattern demonstrates that even subtle substituent changes at the 4-position produce quantitatively distinct biological outcomes, supporting the procurement of specific derivatives for target-focused screening rather than generic thiadiazole scaffolds.

Structure-Activity Relationship Antitumor 1,2,3-Thiadiazole

Agrochemical Patent Context: 1,2,3-Thiadiazole Core vs. 1,2,4-Thiadiazole in Plant Disease Control

Patent literature demonstrates that 1,2,3-thiadiazole derivatives, including those with 4-substitution patterns amenable to dimethoxymethyl functionalization, have been specifically claimed as active ingredients for agricultural and horticultural disease control [1]. For instance, US Patent 6,521,649 B1 claims 1,2,3-thiadiazole derivatives represented by a general formula wherein R1 encompasses alkoxyalkyl groups (such as dimethoxymethyl), for controlling plant diseases caused by fungi and bacteria. The specificity of the 1,2,3-isomer is critical: isomeric 1,2,4-thiadiazoles and 1,3,4-thiadiazoles are structurally distinct heterocycles with different electronic properties and are not interchangeable in these disease control applications [2]. The dimethoxymethyl derivative thus occupies a defined chemical space within the broader 1,2,3-thiadiazole patent landscape that is not accessible to other thiadiazole isomers.

Agrochemical Plant Disease Control Fungicide

Optimal Application Scenarios for Procuring 4-(Dimethoxymethyl)-1,2,3-thiadiazole (CAS 138764-00-8)


Medicinal Chemistry Scaffold Diversification via Orthogonal Aldehyde Functionalization

Researchers engaged in heterocyclic library synthesis requiring a 1,2,3-thiadiazole core with a C-4 aldehyde handle should procure the dimethoxymethyl derivative as the preferred starting material. The acetal protecting group enables orthogonal synthetic manipulations at other positions of the molecule (e.g., C-5 functionalization, N-alkylation) under conditions that would otherwise degrade a free aldehyde [1]. Upon completion of such manipulations, mild acidic deprotection liberates the 4-formyl group for subsequent diversification via imine formation, hydrazone synthesis, or Wittig olefination—transformations not directly accessible from 4-carboxylate or 4-alkyl analogs [2]. This orthogonal protection strategy is particularly valuable for constructing focused libraries of thiadiazole-containing bioactive molecules for structure-activity relationship studies.

Agrochemical Lead Optimization Programs Targeting Plant Disease Resistance

Industrial and academic laboratories developing novel plant disease control agents should consider this compound as a versatile intermediate for accessing 4-substituted 1,2,3-thiadiazole derivatives with alkoxyalkyl motifs. Patent literature specifically claims 1,2,3-thiadiazole derivatives bearing alkoxyalkyl groups (including dimethoxymethyl) for agricultural disease control applications [1]. The compound's structure allows for subsequent deprotection to the aldehyde, which can serve as a conjugation point for attaching additional pharmacophoric elements or for generating Schiff base derivatives that may enhance antifungal or plant-activating activity. This synthetic flexibility is not available with 4-methyl or 4-halogen analogs, making the dimethoxymethyl derivative a strategic choice for structure-guided optimization campaigns.

Analytical Method Development Requiring Distinctive Chromatographic and Spectroscopic Properties

Analytical chemistry groups developing HPLC, LC-MS, or NMR methods for thiadiazole-containing compounds may procure this derivative as a well-defined reference standard. Its unique combination of the 1,2,3-thiadiazole heterocycle and the dimethoxymethyl acetal group produces distinctive spectroscopic signatures: the acetal methine proton typically resonates in the δ 4.5-5.5 ppm region in ¹H NMR, while the thiadiazole ring protons appear in a characteristic aromatic region (δ 8-10 ppm) [1]. In mass spectrometry, 1,2,3-thiadiazoles undergo characteristic N₂ elimination from the molecular ion prior to substituent fragmentation, providing a diagnostic MS/MS pattern that differs from isomeric thiadiazoles [2]. These distinctive analytical features make the compound valuable for method validation, impurity profiling, and as a retention time marker in reversed-phase chromatographic systems.

Academic Research on Heterocyclic Reactivity and Electronic Structure

Physical organic chemistry and computational chemistry research groups investigating the electronic structure and reactivity of heteroaromatic systems may employ this compound to probe substituent effects on the 1,2,3-thiadiazole ring. The dimethoxymethyl group, as an electron-donating substituent via resonance and inductive effects, provides a distinct perturbation relative to electron-withdrawing groups such as 4-nitro or 4-cyano analogs. The electronic structure of 1,2,3-thiadiazoles differs measurably from 1,2,4- and 1,3,4-isomers in photoelectron spectra and computational analyses [1]. Procurement of the specific 4-(dimethoxymethyl) derivative enables controlled studies of how this particular substitution pattern influences ring aromaticity, bond lengths, and reactivity toward electrophilic or nucleophilic attack.

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